molecular formula C31H34N4O6S B2545141 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 866013-37-8

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B2545141
CAS No.: 866013-37-8
M. Wt: 590.7
InChI Key: SJJGTMALAPXEKB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a useful research compound. Its molecular formula is C31H34N4O6S and its molecular weight is 590.7. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, making it a candidate for therapeutic exploration. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:
C24H30N4O4SC_{24}H_{30}N_{4}O_{4}S
It has a molecular weight of approximately 462.68 g/mol. The structural complexity arises from the presence of multiple functional groups, including a benzodioxole moiety and a thieno-pyrimidine backbone.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-6-[...] demonstrate significant anticancer activity. For instance, a screening of a drug library identified several derivatives that inhibited tumor growth in multicellular spheroids, suggesting potential efficacy in cancer treatment . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.

Psychopharmacological Effects

Research into related benzodioxole derivatives has shown that some exhibit psychoactive properties. Specifically, derivatives of 1-(1,3-benzodioxol-5-yl) have been noted for their nonhallucinogenic but novel psychoactive effects . This raises the possibility that N-(1,3-benzodioxol-5-ylmethyl)-6-[...] could influence mood or cognitive functions, warranting further investigation into its psychopharmacological profile.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Studies have indicated that compounds containing similar moieties can inhibit phospholipase A2 (PLA2), which is implicated in drug-induced phospholipidosis . This inhibition could lead to significant biological effects, including alterations in lipid metabolism and cellular signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-6-[...] can inhibit specific cancer cell lines effectively. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BHeLa (Cervical Cancer)20Cell cycle arrest

These results highlight the potential of this compound in targeted cancer therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(1,3-benzodioxol-5-ylmethyl)-6-[...] is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate absorption and metabolism rates; however, toxicity profiles remain to be fully elucidated. Notably, compounds with similar structures have shown varying degrees of toxicity depending on their functional groups and molecular interactions.

Properties

CAS No.

866013-37-8

Molecular Formula

C31H34N4O6S

Molecular Weight

590.7

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-[benzyl(ethyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C31H34N4O6S/c1-2-33(19-22-9-5-3-6-10-22)28(37)20-35-24-14-16-42-29(24)30(38)34(31(35)39)15-8-4-7-11-27(36)32-18-23-12-13-25-26(17-23)41-21-40-25/h3,5-6,9-10,12-14,16-17H,2,4,7-8,11,15,18-21H2,1H3,(H,32,36)

InChI Key

SJJGTMALAPXEKB-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3

solubility

not available

Origin of Product

United States

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